TTSE possesses both ethoxy and trimethylsilyloxy functional groups. Ethoxy groups can undergo hydrolysis and condensation reactions, leading to the formation of silica (SiO2) networks. Trimethylsilyloxy groups, on the other hand, can act as protecting groups, influencing the reactivity and final structure of the silica material. By strategically incorporating TTSE into precursor mixtures, researchers can explore the development of novel silica-based materials with tailored properties for applications in catalysis, optics, and electronics.
The bifunctional nature of TTSE (ethoxy and trimethylsilyloxy groups) makes it a potential candidate for surface modification. The ethoxy groups can react with surface hydroxyl groups (–OH) to form siloxane (Si-O-Si) linkages, effectively grafting a layer of organic moieties onto the surface. The trimethylsilyloxy groups can introduce hydrophobicity or steric hindrance, depending on the desired outcome. This ability to modify surfaces paves the way for research in areas like adhesion control, corrosion protection, and microfluidics.
TTSE can be used as a building block in the synthesis of organic-inorganic hybrid materials. These materials combine the properties of organic and inorganic components, offering unique functionalities. By incorporating TTSE into a reaction mixture, researchers can explore the design of hybrid materials with specific combinations of organic and inorganic characteristics. Potential applications of such materials include organic light-emitting diodes (OLEDs), solar cells, and drug delivery systems.
Tris(trimethylsiloxy)silylethyltriethoxysilane is a silane compound characterized by its unique molecular structure, which includes three trimethylsiloxy groups and one ethyltriethoxysilane moiety. This compound is notable for its versatility in various chemical applications due to its ability to form siloxane bonds, making it a valuable intermediate in organic synthesis and material science. Its chemical formula is and it has a molecular weight of approximately 350.7 g/mol. The compound's structure allows for significant reactivity, particularly in hydrolysis and condensation reactions, which are essential for creating silicone-based materials and coatings .
The synthesis of Tris(trimethylsiloxy)silylethyltriethoxysilane can be achieved through various methods:
Tris(trimethylsiloxy)silylethyltriethoxysilane has diverse applications across multiple fields:
Interaction studies involving Tris(trimethylsiloxy)silylethyltriethoxysilane focus on its reactivity with various substrates and its behavior under different environmental conditions. The compound's interactions are influenced by factors such as light exposure, temperature, and moisture levels. For example, visible light can promote intramolecular reductive cyclization processes that enhance its reactivity.
Several compounds share structural similarities with Tris(trimethylsiloxy)silylethyltriethoxysilane, each exhibiting unique properties:
| Compound Name | Key Features | Differences from Tris(trimethylsiloxy)silylethyltriethoxysilane |
|---|---|---|
| Tris(trimethylsilyl)silane | Contains hydrosilane group; used in organic synthesis | Lacks ethoxy groups; different reactivity profile |
| Trimethylsilyl chloride | Simpler silane used widely in organic reactions | Does not contain siloxane or ethoxy functionalities |
| Bis(trimethylsilylmethyl)dimethoxysilane | Contains dimethoxy groups; used in surface modifications | Different functional groups lead to distinct reactivity |
Tris(trimethylsiloxy)silylethyltriethoxysilane stands out due to its combination of ethoxy and trimethylsiloxy groups, which provide both reactivity and stability. This unique structure makes it particularly valuable for applications requiring durable siloxane bonds while allowing for further functionalization.
Laboratory-scale synthesis of Tris(trimethylsiloxy)silylethyltriethoxysilane relies primarily on controlled hydrolysis-condensation reactions that follow well-established sol-gel chemistry principles [6] [19]. The hydrolysis mechanism involves the stepwise replacement of ethoxy groups with hydroxyl groups, followed by condensation reactions that form siloxane bonds [18] [20].
The fundamental hydrolysis reaction proceeds through nucleophilic attack of water molecules on the silicon center, where the ethoxy groups serve as leaving groups [6]. Under acidic conditions, the mechanism follows an SN1-Si pathway with protonation of the alkoxide group enhancing its leaving ability [19]. In contrast, alkaline conditions promote an SN2-Si mechanism where deprotonated silanol groups act as nucleophiles [18] [6].
Table 1: Hydrolysis Kinetic Parameters for Laboratory-Scale Synthesis
| pH Range | Temperature (°C) | Reaction Rate (mM⁻²s⁻¹) | Water/Silane Ratio | Conversion Efficiency (%) |
|---|---|---|---|---|
| 3.4-4.0 | 25 | 1.5 × 10⁻⁸ | 4:1 | 85-92 |
| 4.0-5.0 | 40 | 3.2 × 10⁻⁷ | 6:1 | 90-95 |
| 6.8-7.2 | 60 | 3.0 × 10⁻⁶ | 8:1 | 75-85 |
The condensation stage involves silanol groups undergoing dehydration to form siloxane linkages [19] [20]. This process is highly dependent on pH, with different mechanisms operating under acidic versus basic conditions [18]. At acidic pH values, protonated silanol groups preferentially condense with less acidic silanol end groups, resulting in linear polymer structures [6]. Under alkaline conditions, deprotonated silanols attack more acidic silanol groups, leading to highly branched and condensed networks [19].
Laboratory protocols typically employ controlled temperature ramping from 25°C to 80°C over 2-4 hours to optimize both hydrolysis and condensation rates [4] [21]. The water-to-silane molar ratio is maintained between 4:1 and 8:1 to ensure complete hydrolysis while preventing excessive dilution effects [21] [22]. Catalyst concentrations of 0.03-0.07 molar equivalents have proven optimal for achieving high conversion yields without promoting uncontrolled polymerization [21].
Table 2: Optimal Laboratory Reaction Conditions
| Parameter | Range | Optimal Value | Effect on Yield |
|---|---|---|---|
| Temperature | 25-80°C | 60°C | Maximum at 60°C |
| pH | 3.0-8.0 | 4.5-5.0 | 94% at pH 4.7 |
| Catalyst Ratio | 0.03-0.10 | 0.05 | 95% at 0.05 equiv |
| Reaction Time | 1-6 hours | 3 hours | Plateau after 3h |
| Solvent | Various | Tetrahydrofuran | Best solubility |
The choice of solvent significantly influences reaction kinetics and product purity [19] [6]. Protic solvents tend to retard base-catalyzed condensation while promoting acid-catalyzed processes, whereas aprotic solvents exhibit the reverse behavior [19]. Tetrahydrofuran has emerged as the preferred solvent due to its ability to solubilize both starting materials and products while maintaining chemical inertness [4] [20].
Industrial synthesis of Tris(trimethylsiloxy)silylethyltriethoxysilane employs large-scale reactor systems designed to handle the exothermic nature of hydrolysis-condensation reactions [8] [9]. The most widely adopted industrial approach utilizes continuous flow reactors with precise temperature and pH control to maintain product consistency [9] [11].
Catalyst selection represents a critical optimization parameter in industrial processes [8] [9]. Copper-based catalysts, particularly copper oxide and organophosphate copper complexes, have demonstrated superior performance in terms of selectivity and conversion rates [8] [9]. Copper oxide catalysts achieve silicon utilization rates exceeding 95% while maintaining selectivity for the desired trialkoxysilane products above 90% [8].
Table 3: Industrial Catalyst Performance Comparison
| Catalyst Type | Temperature (°C) | Selectivity (%) | Conversion Rate (%/hour) | Silicon Utilization (%) |
|---|---|---|---|---|
| Copper Oxide | 230-250 | 92.6 | 5-10 | 95.2 |
| Copper Phosphate | 200-220 | 89.3 | 3-7 | 88.7 |
| Zinc Chloride | 180-200 | 76.4 | 2-5 | 73.1 |
| Aluminum Chloride | 160-180 | 68.9 | 1-3 | 65.4 |
The industrial process typically involves a three-stage reactor configuration [31] [32]. The first stage operates at elevated temperatures (230-250°C) with copper oxide catalyst to achieve initial conversion of silicon metal with alcohol [8]. Silicon tetrachloride generated as a byproduct is separated and recycled through hydrogenation to produce trichlorosilane [31] [32].
Reaction optimization studies have identified optimal operating windows for industrial production [9] [10]. Temperature control within ±5°C is essential to prevent thermal decomposition while maintaining adequate reaction rates [8]. Pressure management at 2-10 pounds per square inch gauge ensures proper vapor-liquid equilibrium without excessive energy consumption [31].
Table 4: Industrial Process Optimization Parameters
| Stage | Temperature (°C) | Pressure (psig) | Residence Time (hours) | Yield (%) |
|---|---|---|---|---|
| Stage 1 | 240 | 8 | 2.5 | 78-82 |
| Stage 2 | 220 | 6 | 1.8 | 85-90 |
| Stage 3 | 200 | 4 | 1.2 | 92-96 |
Solvent selection in industrial processes favors high-boiling, thermally stable compounds such as dodecylbenzene or diphenyl oxide [8] [9]. These solvents maintain stability under process conditions while facilitating product separation through distillation [13]. The silicon-to-solvent mass ratio of 2:1 provides optimal heat transfer and mixing characteristics [8].
Cyanide and nitrile additives have proven effective in enhancing silicon conversion rates, particularly when ethanol and higher alcohols serve as reactants [9]. These promoters increase overall silicon conversion while maintaining high selectivity toward trialkoxysilane products [9]. Typical additive concentrations range from 0.1-0.5 weight percent to achieve maximum effectiveness without interfering with subsequent purification steps [9].
Purification of Tris(trimethylsiloxy)silylethyltriethoxysilane requires sophisticated separation techniques capable of removing trace impurities while preserving product integrity [13] [15]. The primary purification challenge involves separating the target compound from structurally similar siloxane oligomers and unreacted starting materials [14] [16].
Fractional distillation represents the most widely employed purification method for achieving high-purity products [13] [28]. The process utilizes packed distillation columns with 20-45 theoretical plates to achieve adequate separation efficiency [13] [14]. Operating under reduced pressure (150-200 mmHg) prevents thermal decomposition while maintaining reasonable boiling point differentials [13] [30].
Table 5: Distillation Purification Parameters
| Parameter | Value | Purity Achieved (%) | Recovery Yield (%) |
|---|---|---|---|
| Column Efficiency (plates) | 45 | 99.20 | 92-96 |
| Operating Pressure (mmHg) | 150 | 99.15 | 90-94 |
| Reflux Ratio | 3:1 | 99.10 | 88-92 |
| Distillation Temperature (°C) | 107-108 | 99.25 | 94-97 |
The distillation process employs a three-step protocol involving collection, rectification, and solvent recovery [13]. Initial vacuum flash distillation concentrates the product by removing low-boiling impurities and residual water [13]. Subsequent atmospheric pressure rectification using packed columns separates the target compound based on precise boiling point differences [13].
Table 6: Multi-Stage Purification Yields
| Purification Stage | Input Purity (%) | Output Purity (%) | Mass Recovery (%) | Energy Consumption (kJ/kg) |
|---|---|---|---|---|
| Flash Distillation | 60-70 | 85-90 | 95-98 | 1,200 |
| Packed Column | 85-90 | 98-99 | 88-92 | 2,800 |
| Final Rectification | 98-99 | 99.2+ | 85-89 | 1,600 |
Vacuum distillation techniques prove particularly effective for heat-sensitive organosilane compounds [30] [16]. Molecular distillation operating below 0.01 mmHg pressure enables purification at significantly reduced temperatures, minimizing thermal degradation [30] [33]. This technique achieves separation based on differences in molecular mean free path rather than vapor pressure equilibrium [33].
Advanced purification protocols incorporate multiple separation mechanisms to achieve ultra-high purity [17] [15]. Adsorption using modified zeolites effectively removes trace phosphine and arsine impurities that conventional distillation cannot eliminate [17]. Ion-exchange zeolites modified with divalent cations demonstrate superior selectivity for electronegative impurities [17].
Table 7: Advanced Purification Techniques
| Method | Target Impurities | Removal Efficiency (%) | Final Purity (%) | Cost Factor |
|---|---|---|---|---|
| Zeolite Adsorption | Phosphine, Arsine | 99.5 | 99.8 | 3.2x |
| Crystallization | Organic Residues | 95.8 | 99.3 | 2.1x |
| Zone Refining | Metallic Impurities | 99.9 | 99.9 | 8.5x |
| Chromatography | Isomeric Compounds | 98.2 | 99.6 | 12.4x |
Recrystallization techniques offer complementary purification capabilities for solid intermediates and products [34] [35]. Solvent selection follows systematic screening protocols to identify systems providing optimal solubility differentials between target compounds and impurities [36]. Temperature-controlled crystallization enables formation of high-purity crystals while rejecting impurities into the mother liquor [34] [35].
Zone refining represents the ultimate purification technique for achieving semiconductor-grade purity levels [37] [40]. This method involves passing a narrow molten zone through a solid rod of material, causing impurities to migrate toward the molten region due to their higher solubility in the liquid phase [37]. Multiple zone passes can reduce impurity concentrations to parts-per-billion levels [40].
Thermogravimetric analysis and differential scanning calorimetry studies of Tris(trimethylsiloxy)silylethyltriethoxysilane reveal a complex thermal degradation profile characteristic of organosiloxane compounds containing both hydrolyzable alkoxy groups and stable siloxane linkages [1] [2] [3].
The thermal decomposition of this compound occurs in distinct stages, as evidenced by thermogravimetric analysis profiles. The initial mass loss, typically observed between 25°C and 150°C, corresponds to the evolution of residual moisture and volatile impurities from the sample matrix [1] [2]. This initial thermal event represents approximately 2-5% of the total sample mass and is consistent with the hygroscopic nature of ethoxy-functional silanes.
The primary thermal degradation process commences at temperatures exceeding 200°C, with significant mass loss occurring in the temperature range of 300°C to 800°C [3] [4]. This thermal decomposition follows a multi-step mechanism characteristic of polysiloxane materials. The temperature for 5% mass loss under nitrogen atmosphere has been documented to occur around 280-320°C for similar tris(trimethylsiloxy)silyl-containing compounds [3] [4].
| Temperature Range (°C) | Mass Loss (%) | Degradation Process |
|---|---|---|
| 25-150 | 2-5 | Moisture and volatile elimination |
| 200-350 | 15-25 | Ethoxy group decomposition |
| 350-600 | 40-60 | Siloxane backbone degradation |
| 600-800 | 10-20 | Complete organic component pyrolysis |
Differential scanning calorimetry analysis reveals the absence of a clearly defined glass transition temperature for Tris(trimethylsiloxy)silylethyltriethoxysilane, which is characteristic of highly branched siloxane structures [5] [6]. The thermal behavior exhibits broad endothermic transitions corresponding to the loss of ethanol during hydrolysis and condensation reactions of the triethoxysilyl functional groups [5].
The thermal stability of the compound is significantly influenced by the presence of trimethylsiloxy groups, which impart enhanced thermal resistance compared to linear siloxane chains [4] [6]. The silicon-oxygen bonds in the trimethylsiloxy substituents exhibit bond dissociation energies of approximately 450-500 kilojoules per mole, contributing to the overall thermal stability of the molecular framework [7].
The solubility characteristics of Tris(trimethylsiloxy)silylethyltriethoxysilane reflect the amphiphilic nature of the molecule, which contains both hydrophobic trimethylsiloxy groups and hydrophilic ethoxy functionalities [8] [9]. This dual character results in distinctive solubility patterns across different solvent systems.
In aqueous environments, the compound exhibits complete insolubility and undergoes rapid hydrolysis reactions [1] [9]. The hydrolytic instability in water leads to the formation of ethanol and silanol intermediates, ultimately resulting in condensation to form polysiloxane networks [10]. The hydrolysis rate is pH-dependent, with acidic conditions accelerating the process through protonation of alkoxy groups [11].
| Solvent Category | Solubility | Mechanism |
|---|---|---|
| Water | Insoluble | Hydrolytic decomposition |
| Alcohols (Ethanol, Methanol) | Limited | Partial miscibility |
| Hydrocarbons (Hexane, Toluene) | Good | Van der Waals interactions |
| Aromatic Solvents | Good | π-π interactions |
| Chlorinated Solvents | Excellent | Dipole-induced dipole forces |
Non-polar solvent systems, including aliphatic and aromatic hydrocarbons, demonstrate excellent compatibility with Tris(trimethylsiloxy)silylethyltriethoxysilane [8] [12]. The extensive trimethylsiloxy substitution creates a predominantly hydrophobic molecular surface that facilitates dissolution in non-polar media through van der Waals interactions. Hexane and toluene represent particularly effective solvents, with solubility exceeding 20% by weight at ambient temperature.
Polar aprotic solvents such as acetone and dichloromethane exhibit moderate to good solubility characteristics [13]. The solubility in these systems results from favorable dipole-induced dipole interactions between the solvent molecules and the polar silicon-oxygen bonds within the siloxane framework. The absence of protic functionality prevents unwanted hydrolysis reactions that would otherwise compromise the molecular integrity of the compound.
The solubility parameter analysis indicates that Tris(trimethylsiloxy)silylethyltriethoxysilane has a Hansen solubility parameter of approximately 15.8 megapascals to the one-half power, placing it in the category of moderately polar compounds [9] [10]. This value reflects the balance between the hydrophobic siloxane segments and the polar ethoxy substituents.
Fourier transform infrared spectroscopy provides definitive identification of the characteristic functional groups present in Tris(trimethylsiloxy)silylethyltriethoxysilane [14] [15]. The infrared spectrum exhibits several distinctive absorption bands that serve as diagnostic fingerprints for structural elucidation.
The most prominent feature in the infrared spectrum appears in the region from 1000 to 1130 wavenumbers, corresponding to the asymmetric stretching vibrations of silicon-oxygen-silicon bonds [14] [11]. This absorption manifests as a very strong, broad band centered at approximately 1080 wavenumbers, characteristic of the extensive siloxane network present in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 2960-2900 | C-H stretching (trimethylsiloxy) | Medium-Strong |
| 2950-2870 | C-H stretching (ethyl) | Medium-Strong |
| 1460-1380 | C-H bending (ethyl) | Medium |
| 1250-1200 | Si-CH₃ deformation | Medium |
| 1100-1075 | Si-O-C stretching (ethoxy) | Strong |
| 1000-1130 | Si-O-Si stretching | Very Strong |
| 800-750 | Si-O rocking | Medium-Weak |
The carbon-hydrogen stretching region between 2850 and 3000 wavenumbers reveals multiple overlapping absorptions corresponding to the methyl and ethyl substituents [14] [16]. The trimethylsiloxy groups contribute sharp absorptions at 2960 and 2900 wavenumbers, while the ethoxy functionalities produce characteristic bands at 2950 and 2870 wavenumbers.
Silicon-carbon stretching vibrations appear as medium-intensity absorptions in the 800-1250 wavenumber region [14]. The silicon-methyl bonds of the trimethylsiloxy groups generate distinctive peaks at 1250 wavenumbers, while the silicon-ethyl linkages contribute to the complex absorption pattern observed between 1000-1200 wavenumbers.
Nuclear magnetic resonance spectroscopy provides detailed structural information regarding the molecular framework and dynamic behavior of Tris(trimethylsiloxy)silylethyltriethoxysilane [17] [18] [19].
Proton nuclear magnetic resonance spectroscopy reveals well-resolved signals for the distinct hydrogen environments within the molecule [20] [21]. The ethyl groups of the triethoxysilyl functionality exhibit characteristic splitting patterns, with the methyl protons appearing as a triplet at 1.2-1.3 parts per million and the methylene protons manifesting as a quartet at 3.8-4.0 parts per million [21]. The coupling constant of approximately 7 hertz confirms the vicinal relationship between these proton sets.
| Nucleus | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| ¹H (Ethyl CH₃) | 1.2-1.3 | Triplet (J = 7 Hz) |
| ¹H (Ethyl CH₂) | 3.8-4.0 | Quartet (J = 7 Hz) |
| ¹H (Si-CH₃) | 0.0-0.2 | Singlet |
| ¹³C (Ethyl CH₃) | 15-18 | - |
| ¹³C (Ethyl CH₂) | 58-62 | - |
| ¹³C (Si-CH₃) | 0-5 | - |
The trimethylsiloxy substituents produce a sharp singlet at 0.0-0.2 parts per million, reflecting the chemical equivalence of the nine methyl groups attached to each trimethylsiloxy unit [22] [23]. This signal typically appears as the most intense peak in the proton spectrum due to the high proton count.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information [17] [24]. The ethoxy carbon atoms resonate at characteristic chemical shifts, with the methyl carbons appearing at 15-18 parts per million and the methylene carbons at 58-62 parts per million. The trimethylsiloxy carbon atoms exhibit upfield shifts in the range of 0-5 parts per million, consistent with the electron-donating properties of silicon [17].
Silicon-29 nuclear magnetic resonance spectroscopy offers unique insights into the silicon environments [18] [19] [25]. The central silicon atom bearing the triethoxysilyl functionality resonates in the range of -50 to -70 parts per million, characteristic of tetracoordinate silicon bonded to oxygen and carbon [25] [26]. The trimethylsiloxy silicon atoms appear significantly downfield at 5-15 parts per million, reflecting their distinct electronic environment [22] [25].
Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with particular sensitivity to symmetric stretching modes and silicon-oxygen bond vibrations [27] [28] [29]. The Raman spectrum of Tris(trimethylsiloxy)silylethyltriethoxysilane exhibits characteristic features that enable structural identification and purity assessment.
The most prominent Raman feature appears in the 450-550 wavenumber region, corresponding to the symmetric stretching vibrations of silicon-oxygen-silicon linkages [27] [30] [29]. This band manifests as a strong, sharp peak at approximately 500 wavenumbers and serves as a diagnostic marker for siloxane functionality.
| Vibrational Mode | Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Si-O-Si symmetric stretch | 450-550 | Strong |
| Siloxane ring vibrations | 490-610 | Medium |
| Si-C stretching | 700-800 | Medium-Weak |
| C-H stretching (methyl) | 2900-3000 | Medium-Strong |
| C-H stretching (ethyl) | 2850-2950 | Medium |
| Si-O-Si bending | 300-400 | Medium |
| Si-O-C stretching | 650-750 | Medium |
Silicon-oxygen bending modes contribute medium-intensity peaks in the 300-400 wavenumber region [30] [31]. These vibrations provide information regarding the angular geometry of the siloxane linkages and the degree of structural ordering within the molecular framework.
The carbon-hydrogen stretching region between 2850-3000 wavenumbers reveals multiple overlapping bands corresponding to the methyl and ethyl substituents [32] [33]. The trimethylsiloxy groups contribute strong Raman scattering at 2900-3000 wavenumbers, while the ethoxy functionalities produce characteristic features at 2850-2950 wavenumbers.
Siloxane ring vibrations, if present due to intramolecular cyclization or intermolecular association, appear as medium-intensity peaks in the 490-610 wavenumber region [34] [35]. These features provide insights into the conformational preferences and aggregation behavior of the molecule in different physical states.